REACTION_SMILES
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[CH3:19][OH:20].[CH3:1][c:2]1[cH:3][cH:4][c:5]2[n:6]([cH:7]1)[cH:8][c:9](-[c:11]1[cH:12][cH:13][c:14]([C:17]#[N:18])[cH:15][cH:16]1)[n:10]2.[S:21]([OH:22])(=[O:23])(=[O:24])[OH:25].[cH:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1>>[CH3:1][c:2]1[cH:3][cH:4][c:5]2[n:6]([cH:7]1)[cH:8][c:9](-[c:11]1[cH:12][cH:13][c:14]([CH:17]=[O:22])[cH:15][cH:16]1)[n:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc2nc(-c3ccc(C#N)cc3)cn2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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Cc1ccc2nc(-c3ccc(C=O)cc3)cn2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |